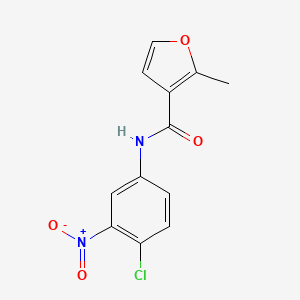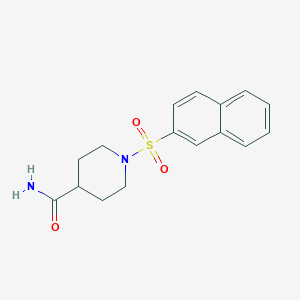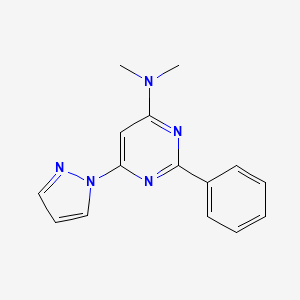![molecular formula C21H21N3O3 B5804948 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide, also known as AMOZ, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AMOZ belongs to the family of oxadiazole derivatives, which have been found to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. In
Mécanisme D'action
The mechanism of action of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. For example, this compound has been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death. Additionally, this compound has been found to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of bacterial DNA gyrase, leading to the accumulation of DNA damage and ultimately, bacterial cell death. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and has been shown to possess various pharmacological activities, making it a potential candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may interact with other cellular targets, leading to unwanted side effects.
Orientations Futures
There are several future directions for the research on N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide. One potential direction is to further elucidate its mechanism of action. This could involve identifying its cellular targets and determining how it interacts with them. Another potential direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies could be conducted to optimize its pharmacological properties, such as its bioavailability and toxicity profile.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It possesses various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer activities. This compound has been shown to inhibit the growth of various bacterial strains, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. However, there are also some limitations to using this compound in lab experiments, and further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide involves the condensation reaction between 4-methoxybenzohydrazide and allyl 2-phenylacetate in the presence of phosphorous oxychloride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer activities. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Propriétés
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-13-24(20(25)14-16-7-5-4-6-8-16)15-19-22-21(23-27-19)17-9-11-18(26-2)12-10-17/h3-12H,1,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKJYLPSMYPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)
![7,7-dimethyl-2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5804881.png)
![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5804899.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)


![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)